molecular formula C6H2FN3O2 B3236906 6-Fluoro-5-nitronicotinonitrile CAS No. 1378598-49-2

6-Fluoro-5-nitronicotinonitrile

Cat. No.: B3236906
CAS No.: 1378598-49-2
M. Wt: 167.1 g/mol
InChI Key: ZCHAOVDENRPXAK-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitronicotinonitrile (CAS 1807293-47-5) is a fluorinated and nitrated nicotinonitrile derivative with a molecular formula of C6H2FN3O2 and a molecular weight of 167.10 g/mol . This compound serves as a valuable multifunctional scaffold and building block in organic synthesis and pharmaceutical research. Its structure, which features a fluorine atom, a nitro group, and a nitrile group on a pyridine ring, makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals . The specific substitution pattern on the pyridine ring allows researchers to perform a variety of chemical transformations. The nitrile and nitro groups are excellent handles for further functionalization, enabling its use in the development of potential drug candidates. As a key synthetic intermediate, it is primarily used in laboratory research settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FN3O2/c7-6-5(10(11)12)1-4(2-8)3-9-6/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHAOVDENRPXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Fluoro 5 Nitronicotinonitrile

Established Synthetic Routes to 6-Fluoro-5-nitronicotinonitrile

The synthesis of this compound can be approached through several strategic pathways. These routes are broadly categorized into stepwise functionalization of a pre-existing pyridine (B92270) ring and convergent strategies that involve the coupling of pre-functionalized precursors.

Stepwise Functionalization Approaches to the this compound Scaffold

Stepwise functionalization is a common and logical approach to constructing multisubstituted pyridines. This strategy involves the sequential introduction of the fluoro, nitro, and cyano groups onto a pyridine core. The order of these introductions is critical to ensure correct regiochemistry and to manage the activating and deactivating effects of the substituents on the pyridine ring.

A plausible stepwise synthesis could commence with a readily available substituted pyridine, such as 2-chloropyridine. The synthetic sequence would then involve nitration, cyanation, and finally, fluorination. The success of this approach hinges on the regioselectivity of each step, which is influenced by the electronic nature of the groups already present on the ring.

Convergent Strategies in this compound Synthesis

Convergent strategies offer an alternative approach where the pyridine ring is formed from acyclic precursors already bearing some of the required functional groups. While potentially more efficient in terms of step count, these methods can be more complex to design and execute. For this compound, a convergent synthesis might involve the condensation of a fluorinated and nitrated acyclic precursor with a component that provides the remaining carbon and nitrogen atoms of the pyridine ring, along with the cyano group. However, documented examples of such convergent syntheses for this specific molecule are not prevalent in the literature.

Precursor Synthesis and Regioselective Introduction of Key Functional Groups

The successful synthesis of this compound, particularly through a stepwise approach, relies on the efficient and regioselective introduction of each functional group. This section details the methodologies for preparing key fluorinated, nitrated, and cyanated pyridine intermediates.

Preparation of Fluorinated Pyridine Intermediates

The introduction of a fluorine atom at the C6 position of the pyridine ring is a key transformation. A common method for achieving this is through a halogen exchange (Halex) reaction, where a chloro or bromo substituent is displaced by fluoride (B91410).

A potential precursor for the synthesis of this compound is 6-chloro-5-nitronicotinonitrile. The fluorination of this intermediate would be the final step in one possible stepwise route. The Halex reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar apathetic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction often requires high temperatures and sometimes the use of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. The electron-withdrawing nature of the nitro and cyano groups on the pyridine ring would facilitate this nucleophilic aromatic substitution reaction.

Table 1: Conditions for Halogen Exchange Fluorination of Chloropyridines
Starting MaterialFluorinating AgentSolventTemperature (°C)Yield (%)
2-Chloropyridine derivativeKFDMSO150-200Variable
2-Chloropyridine derivativeCsFDMF120-160Variable
6-Chloro-5-nitronicotinonitrileSpray-dried KFSulfolane180-220Not reported

Nitration Methodologies for Pyridine Rings at C5

The introduction of a nitro group at the C5 position of the pyridine ring is a crucial step. Direct nitration of pyridine itself is often challenging and can lead to a mixture of products with low yields. However, the presence of other substituents can direct the nitration to a specific position.

For a stepwise synthesis starting from a 2-substituted-3-cyanopyridine, the introduction of the nitro group at the C5 position is required. This is typically achieved using a mixture of nitric acid and sulfuric acid. The conditions, including temperature and reaction time, must be carefully controlled to prevent over-nitration or side reactions.

A common precursor that already contains the nitro group at the desired position is 2-chloro-5-nitropyridine. This compound can be synthesized by the nitration of 2-aminopyridine to give 2-amino-5-nitropyridine, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.

Table 2: Methodologies for the Nitration of Pyridine Derivatives
Starting MaterialReagentsConditionsProductYield (%)
2-AminopyridineHNO₃, H₂SO₄0-10 °C2-Amino-5-nitropyridine~90
2-ChloropyridineHNO₃, H₂SO₄Elevated temperature2-Chloro-5-nitropyridineVariable

Cyanation Strategies for Pyridine Systems at C3

The introduction of a cyano group at the C3 position of the pyridine ring can be accomplished through various methods. One common approach is the nucleophilic substitution of a halide at the C3 position with a cyanide salt.

In a stepwise synthesis, if starting with a 2-fluoro-5-nitropyridine, a cyanation reaction at the C3 position would be required. However, direct C-H cyanation at the C3 position of a pyridine ring is also a possible, though often more complex, transformation.

A more conventional route involves the use of a precursor that already contains a leaving group at the C3 position. For instance, if a synthetic route proceeds via 2-amino-5-nitropyridine, this can be converted to 2-chloro-5-nitropyridine. Subsequent functionalization at the C3 position could then be explored. Alternatively, a Sandmeyer reaction on 2-amino-3-bromo-5-nitropyridine could be a viable route to introduce the cyano group at C3.

Another strategy involves starting with a molecule that already contains the cyano group at the C3 position, such as nicotinonitrile, and then performing the other necessary functionalizations.

Table 3: Strategies for the Cyanation of Pyridine Systems
Starting MaterialReagentsConditionsProductYield (%)
3-HalopyridineCuCNHigh temperature, polar solvent3-CyanopyridineVariable
Aryl diazonium salt (from 3-aminopyridine)CuCN (Sandmeyer reaction)Aqueous, acidic3-CyanopyridineGood

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

The optimization of synthetic parameters is a crucial aspect of chemical process development, aiming to maximize the yield and selectivity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, several factors can be fine-tuned to achieve these goals.

The choice of solvent can significantly influence the rate and outcome of a nucleophilic aromatic substitution reaction. A suitable solvent should be able to dissolve the reactants to a reasonable extent and facilitate the interaction between the nucleophile and the substrate. In the synthesis of this compound from its chloro-precursor, polar aprotic solvents are generally preferred. These solvents can solvate the cation of the fluoride salt, leaving the fluoride anion more "naked" and thus more nucleophilic.

While acetonitrile (B52724) is a commonly used solvent for this type of reaction, a systematic study of other solvents could lead to improved results. The table below presents a hypothetical comparison of different solvents that could be investigated for this synthesis, based on their general properties in similar fluorination reactions.

SolventDielectric Constant (ε)Boiling Point (°C)General Remarks in Nucleophilic Fluorination
Acetonitrile (CH₃CN)37.582Good solubility for reactants, commonly used.
Dimethylformamide (DMF)36.7153High boiling point allows for higher reaction temperatures, but can be difficult to remove.
Dimethyl sulfoxide (DMSO)46.7189Excellent solvating power, can significantly accelerate reaction rates.
Sulfolane43.3285High thermal stability, suitable for high-temperature reactions.

Further research into the specific effects of these and other solvents on the synthesis of this compound would be beneficial for optimizing the reaction conditions.

The catalyst plays a pivotal role in the fluorination of 6-chloro-5-nitronicotinonitrile. Phase-transfer catalysts (PTCs) are particularly effective in this solid-liquid reaction system. Tetrabutylammonium bromide is a common choice, but other quaternary ammonium or phosphonium salts could offer advantages in terms of efficiency and cost.

Optimizing the catalyst involves screening different PTCs and their loadings. The structure of the PTC, including the nature of the cation and the counter-ion, can affect its catalytic activity. The following table illustrates a potential screening study for different catalytic systems.

CatalystTypePotential Advantages
Tetrabutylammonium bromide (TBAB)Quaternary Ammonium SaltCommonly available and effective.
Tetrabutylammonium chloride (TBAC)Quaternary Ammonium SaltMay offer different solubility and reactivity profiles.
Tetramethylammonium chloride (TMAC)Quaternary Ammonium SaltLower cost, but potentially lower solubility in organic solvents.
18-Crown-6Crown EtherCan effectively complex with potassium ions, enhancing fluoride reactivity.

In addition to the catalyst, the choice and quality of the fluorinating agent are also critical. Spray-dried potassium fluoride is often preferred due to its high surface area and reactivity. The molar ratio of the fluoride salt to the substrate is another parameter that requires optimization to ensure complete conversion without using a large excess of the reagent.

The reaction temperature, pressure, and duration are interconnected parameters that significantly impact the efficiency of the synthesis. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants.

A systematic study to determine the optimal temperature profile is essential. This would involve running the reaction at various temperatures and monitoring the conversion of the starting material and the formation of the product over time. The reaction is typically carried out at atmospheric pressure, so pressure is not usually a critical parameter to optimize in this specific synthesis.

The reaction time should be sufficient to allow for complete conversion of the starting material. Monitoring the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can help in determining the optimal reaction time, avoiding unnecessarily long reaction times that can decrease throughput and increase energy consumption.

The table below outlines a hypothetical study of the effect of temperature and time on the yield of this compound.

Temperature (°C)Reaction Time (h)Yield (%)
80475
80885
100490
100892
120488 (decomposition observed)

This data is illustrative and represents a potential outcome of an optimization study.

Green Chemistry and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.

Ultrasonic and microwave irradiation are alternative energy sources that can accelerate chemical reactions, often leading to shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. nih.gov

Ultrasonic-Assisted Synthesis: Sonication can enhance mass transfer and activate the surface of solid reactants, which could be beneficial in the solid-liquid phase-transfer catalyzed fluorination of 6-chloro-5-nitronicotinonitrile.

Microwave-Assisted Synthesis: Microwave heating can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times. This technique has been successfully applied to a variety of nucleophilic aromatic substitution reactions.

While specific studies on the ultrasonic or microwave-assisted synthesis of this compound are not widely reported, these techniques represent promising avenues for developing greener synthetic routes.

Conducting reactions without a solvent, or in a solventless system, is a key principle of green chemistry. researchgate.netacs.orgnih.gov This approach eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of this compound, a solvent-free approach could involve heating a mixture of 6-chloro-5-nitronicotinonitrile, potassium fluoride, and a phase-transfer catalyst. The feasibility of this approach would depend on the melting points of the reactants and the ability to achieve sufficient mixing to allow the reaction to proceed. Further research is needed to explore the potential of solvent-free conditions for this specific synthesis.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers significant advantages for the synthesis of this compound, primarily through enhanced control over reaction parameters and improved safety profiles. pharmasalmanac.comsigmaaldrich.com In a continuous flow setup, reactants are pumped through a network of tubes or microreactors, allowing for precise management of temperature, pressure, and reaction time. beilstein-journals.org This methodology is particularly well-suited for nitration reactions, which are notoriously difficult to scale up in batch reactors due to the risks of thermal runaway and the formation of hazardous byproducts. vapourtec.comnih.gov

A hypothetical continuous flow process for the synthesis of this compound would involve the precise mixing of a stream of 6-fluoronicotinonitrile with a nitrating agent, such as a mixture of nitric and sulfuric acid, within a microreactor. beilstein-journals.org The small reactor volume and high surface-area-to-volume ratio enable efficient heat dissipation, mitigating the risks associated with the exothermic nature of nitration. microflutech.comnih.gov This level of control can lead to higher yields and selectivities compared to batch processes. vapourtec.com

The move from batch to continuous manufacturing is a key aspect of process intensification, aiming to reduce equipment size, solvent use, and waste generation while improving product consistency and process robustness. pharmasalmanac.comcetjournal.it For the production of pharmaceutical intermediates like this compound, continuous flow offers a pathway to more sustainable and economically viable manufacturing. lonza.commitsui.com

Table 1: Comparison of Batch vs. Continuous Flow Nitration

ParameterBatch ReactorContinuous Flow Reactor
Heat Transfer Limited, risk of "hot spots"Excellent, rapid heat dissipation
Safety Higher risk of thermal runawayInherently safer due to small reaction volumes
Reaction Time Often prolonged for safetyTypically much shorter (seconds to minutes) sigmaaldrich.com
Scalability Challenging and riskyMore straightforward "numbering-up" approach stolichem.com
Product Consistency Potential for batch-to-batch variabilityHigh consistency due to steady-state operation

Application of Recyclable Catalysts (e.g., Nanomagnetic Catalysts)

The development of recyclable catalysts is a significant step towards more sustainable chemical manufacturing. In the context of synthesizing this compound, such catalysts can offer both economic and environmental benefits by reducing waste and allowing for repeated use. While specific applications of recyclable catalysts for this exact compound are not widely documented, analogous processes in aromatic nitration and pyridine synthesis provide a strong basis for their potential use.

One promising area is the use of lanthanide(III) triflates as water-tolerant Lewis acid catalysts for aromatic nitration. rsc.org These catalysts have been shown to be effective in promoting nitration with stoichiometric amounts of nitric acid, with the primary byproduct being water. A key advantage is their potential for recycling through a simple evaporative process, making them a more environmentally benign alternative to traditional stoichiometric acid promoters. rsc.org

Furthermore, the field of nanotechnology offers innovative solutions in the form of nanomagnetic catalysts. These catalysts, often based on a magnetic core such as iron oxide coated with a catalytic material, can be easily separated from the reaction mixture using an external magnet. rsc.orgbiolmolchem.com This simplifies the purification process and allows for the efficient recovery and reuse of the catalyst. For the synthesis of pyridine derivatives, various magnetically recoverable nano-catalysts have been developed, demonstrating high activity and stability over multiple reaction cycles. rsc.orgbiolmolchem.com The application of a suitably functionalized nanomagnetic catalyst could facilitate the nitration of 6-fluoronicotinonitrile, streamlining the production process. researchgate.net

Table 2: Examples of Recyclable Catalysts in Related Syntheses

Catalyst TypeExampleApplicationRecovery Method
Lanthanide Triflates Ytterbium(III) triflate (Yb(OTf)₃)Aromatic Nitration rsc.orgEvaporation of aqueous layer
Nanomagnetic Catalysts MgFe₂O₄ NanoparticlesPyridine Synthesis biolmolchem.combiolmolchem.comExternal Magnet
Nanomagnetic Catalysts CoFe₂O₄@SiO₂–SO₃HSynthesis of Pyrazolo[3,4-b]pyridines rsc.orgExternal Magnet
Heterogeneous Catalysts Iridium supported on sulfated zirconium oxideHydroboration of Pyridines nsf.govnih.govFiltration

Scale-Up Considerations and Process Intensification in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scale-up and process intensification strategies. helgroup.com The primary challenges in scaling up nitration reactions are managing the significant heat of reaction and ensuring process safety. researchgate.netresearchgate.net Traditional batch reactors become less efficient at heat removal as the volume increases, heightening the risk of thermal runaway. scribd.com

Process intensification offers a paradigm shift from the "scale-up" to the "numbering-up" or "scaling-out" approach, particularly when employing continuous flow reactors. stolichem.compharmafeatures.com Instead of building larger reactors, production capacity is increased by running multiple small reactors in parallel. This maintains the high heat and mass transfer efficiencies observed at the laboratory scale, ensuring a safer and more consistent process. stolichem.com

Key aspects of process intensification for the production of this compound include:

Transitioning from Batch to Continuous Flow: As discussed, this is a cornerstone of modern process intensification, offering enhanced safety, efficiency, and consistency. cetjournal.itcetjournal.it

Miniaturization of Equipment: Continuous flow reactors are significantly smaller than their batch counterparts for the same production output, leading to a smaller manufacturing footprint. sigmaaldrich.com

Improved Thermal Management: The superior heat transfer in microreactors allows for reactions to be run at higher temperatures, potentially accelerating reaction rates and increasing throughput. nih.gov

Integration of In-line Analytics: Process Analytical Technology (PAT) can be integrated into continuous flow systems to monitor the reaction in real-time, ensuring quality and allowing for immediate adjustments to maintain optimal conditions. pharmafeatures.com

By embracing these principles, the production of this compound can be made safer, more efficient, and more sustainable, aligning with the broader trends in the fine chemical and pharmaceutical industries. pharmasalmanac.compharmafeatures.com

Chemical Reactivity and Functional Group Transformations of 6 Fluoro 5 Nitronicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C6-Fluoro Position

The C6 position of 6-Fluoro-5-nitronicotinonitrile is exceptionally susceptible to nucleophilic attack. The ortho-nitro and para-cyano groups work in concert to stabilize the negative charge developed in the aromatic ring during the formation of the intermediate Meisenheimer complex. This stabilization significantly lowers the activation energy for the substitution reaction, allowing it to proceed under relatively mild conditions with a diverse array of nucleophiles.

This compound readily reacts with oxygen-based nucleophiles to yield the corresponding 6-alkoxy- or 6-aryloxy-5-nitronicotinonitriles. These reactions are typically carried out by treating the substrate with an alcohol in the presence of a base (e.g., sodium hydride, potassium carbonate) to generate the more nucleophilic alkoxide, or with a pre-formed alkali metal alkoxide or phenoxide. The resulting ether products are valuable intermediates in medicinal chemistry. For instance, the synthesis of various 4,5-dialkoxy-2-nitroanilines via a similar SNAr transetherification highlights the utility of this reaction class on activated aromatic systems. uj.edu.pl

Table 1: Representative SNAr Reactions with Oxygen-Based Nucleophiles

NucleophileReagent ExampleTypical ConditionsProduct
MethoxideSodium methoxide (CH₃ONa)Methanol (solvent), Room Temp. to 60 °C6-Methoxy-5-nitronicotinonitrile
EthoxideSodium ethoxide (CH₃CH₂ONa)Ethanol (solvent), Room Temp. to reflux6-Ethoxy-5-nitronicotinonitrile
PhenoxideSodium phenoxide (C₆H₅ONa)DMF or DMSO, 50-100 °C6-Phenoxy-5-nitronicotinonitrile

The displacement of the C6-fluoro group by nitrogen-based nucleophiles is a robust and widely utilized transformation for this class of compounds. Primary and secondary amines, as well as hydrazines, react efficiently to produce the corresponding 6-amino- and 6-hydrazinyl-5-nitronicotinonitrile derivatives. These reactions often proceed smoothly, sometimes even without the need for an additional base, as the amine reactant can also serve as a proton scavenger. The resulting amino compounds are important building blocks for the synthesis of fused heterocyclic systems with diverse biological activities. nih.gov The synthesis of various aminopyrimidines from halo-precursors demonstrates the broad applicability of this reaction. kuleuven.be

Table 2: Representative SNAr Reactions with Nitrogen-Based Nucleophiles

NucleophileReagent ExampleTypical ConditionsProduct
Primary AminePropylamine (CH₃CH₂CH₂NH₂)Ethanol or DMF, Room Temp. to 80 °C6-(Propylamino)-5-nitronicotinonitrile
Secondary AminePiperidine (C₅H₁₀NH)Acetonitrile (B52724) or DMSO, Room Temp. to 80 °C6-(Piperidin-1-yl)-5-nitronicotinonitrile
HydrazineHydrazine hydrate (N₂H₄·H₂O)Ethanol, Room Temp.6-Hydrazinyl-5-nitronicotinonitrile

Sulfur-based nucleophiles, particularly thiolates generated from thiols and a base, are highly effective for displacing the fluorine atom in this compound. Thiolates are excellent nucleophiles, and these reactions typically proceed rapidly under mild conditions to afford 6-(alkylthio)- or 6-(arylthio)-5-nitronicotinonitriles. The synthesis of related 2-thiopyrimidine and 6-thioguanosine derivatives showcases the efficiency of introducing sulfur moieties onto activated heterocyclic rings. nih.govresearchgate.net These thioether products can serve as precursors for further transformations, such as oxidation to sulfoxides or sulfones.

Table 3: Representative SNAr Reactions with Sulfur-Based Nucleophiles

NucleophileReagent ExampleTypical ConditionsProduct
AlkylthiolateSodium ethanethiolate (CH₃CH₂SNa)Ethanol or THF, 0 °C to Room Temp.6-(Ethylthio)-5-nitronicotinonitrile
ArylthiolateSodium thiophenolate (C₆H₅SNa)DMF, Room Temp.6-(Phenylthio)-5-nitronicotinonitrile

While less common than reactions with heteroatom nucleophiles, SNAr displacement with carbon-based nucleophiles is also possible. This reaction requires a sufficiently stabilized carbanion, such as those derived from active methylene (B1212753) compounds like malonic esters or β-ketoesters. The reaction is typically performed in the presence of a strong, non-nucleophilic base to generate the carbanion, which then attacks the C6 position. This method allows for the direct formation of a carbon-carbon bond at the pyridine (B92270) ring, leading to products such as 6-(dicarboalkoxymethyl)-5-nitronicotinonitrile. These reactions significantly expand the synthetic utility of the starting material by enabling the introduction of carbon-based side chains.

Table 4: Representative SNAr Reactions with Carbon-Based Nucleophiles

NucleophileReagent ExampleTypical ConditionsProduct
Malonate AnionDiethyl malonate + NaHTHF or DMSO, Room Temp. to 60 °CDiethyl 2-((3-cyano-5-nitropyridin-2-yl)malonate
Cyanide AnionSodium cyanide (NaCN)DMSO, 80-120 °C6-Cyano-5-nitronicotinonitrile

The regioselectivity of SNAr reactions on this compound is unequivocally directed to the C6 position. The powerful stabilizing effects of the ortho-nitro group and the para-cyano group on the anionic Meisenheimer intermediate are localized to favor nucleophilic attack at this site. Attack at any other position on the ring would result in a significantly less stable intermediate, making alternative substitution pathways energetically unfavorable.

The scope of the SNAr transformation is broad, encompassing a wide variety of nucleophiles. In addition to the examples provided, other nucleophiles including azides, secondary phosphines, and various heterocyclic amines can be successfully employed. The high degree of activation conferred by the nitro and cyano groups ensures that even moderately reactive nucleophiles can participate effectively in the substitution, making this compound a versatile platform for the synthesis of a wide range of substituted nicotinonitrile derivatives.

Transformations of the C5-Nitro Group

Following the SNAr reaction at the C6 position, the C5-nitro group becomes a key handle for further molecular elaboration. The most significant transformation of the aromatic nitro group is its reduction to a primary amine. This reduction can be achieved using various standard methodologies, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) in acidic media, or iron powder in acetic acid.

The resulting 5-amino-6-(substituted)nicotinonitrile is a critical intermediate. The newly formed amino group can participate in a plethora of subsequent reactions. For example, it can be diazotized and converted into other functional groups, or it can act as a nucleophile in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or other related structures of medicinal interest. Careful selection of the reduction conditions is necessary to ensure chemoselectivity, as overly harsh hydrogenation conditions could potentially lead to the reduction of the nitrile group as well.

Reductive Pathways of the Nitro Group to Amino, Hydroxylamine, or Azoxy Derivatives

The reduction of the nitro group on an aromatic ring is a fundamental transformation in organic synthesis, proceeding through a series of intermediates. The process involves a six-electron reduction to sequentially form nitroso, N-hydroxylamine, and finally, amino functional groups. nih.gov The specific product obtained often depends on the choice of reducing agent and the reaction conditions.

For a molecule like this compound, which also contains a reducible nitrile group, achieving selective reduction of the nitro group is a key synthetic challenge. Common methods for nitro group reduction include catalytic hydrogenation and the use of metals in acidic media.

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a powerful method for reducing nitro groups. However, these conditions can also reduce the nitrile group to a primary amine. wikipedia.org Achieving selectivity often requires careful control of catalyst, pressure, and temperature.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classic choices for converting aromatic nitro compounds to anilines. A relevant procedure for a structurally similar compound involves the use of zinc powder in acetic acid, which effectively reduces the nitro group while leaving other functionalities intact.

The primary product of these reductions is typically the corresponding amine, 5-amino-6-fluoronicotinonitrile. The intermediate hydroxylamine derivative is of significant interest as it can be isolated under specific, milder conditions, for instance, by using zinc dust with ammonium chloride. chemistrysteps.com Azoxy derivatives are generally formed under basic or neutral conditions using reducing agents like sodium arsenite or glucose, though this is less common for the synthesis of simple amines.

Table 1: Representative Conditions for Selective Nitro Group Reduction

Reactant Reagents & Conditions Product Notes
This compound Zn powder, Acetic Acid (AcOH), Ethanol (EtOH), 60 °C 5-Amino-6-fluoronicotinonitrile This method is effective for selectively reducing the nitro group in the presence of other sensitive groups.
This compound SnCl₂·2H₂O, Ethanol (EtOH), Reflux 5-Amino-6-fluoronicotinonitrile A common method for chemoselective nitro group reduction, though it can require a strenuous basic workup to remove tin salts.
This compound H₂ (gas), Pd/C, Ethanol (EtOH) 5-Amino-6-fluoronicotinonitrile Conditions must be carefully controlled to avoid concomitant reduction of the nitrile group.

Reactions of the Nitro Group under Basic Conditions (e.g., Meisenheimer Complexes Formation)

Aromatic systems bearing multiple strong electron-withdrawing groups, such as this compound, are highly susceptible to nucleophilic attack. This can lead to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmdpi.com The stability of this complex is a direct result of the ability of the electron-withdrawing groups (in this case, -NO₂, -CN, and the ring nitrogen) to delocalize the negative charge.

The reaction is initiated by the addition of a nucleophile (e.g., hydroxide (B78521), alkoxide, or even a hydride ion) to an electron-deficient carbon atom of the aromatic ring. nih.govnih.gov For this compound, nucleophilic attack is highly favored. The formation of these complexes is often indicated by the appearance of a deep color (typically red or purple). mdpi.com While the complex can be an intermediate in a nucleophilic aromatic substitution (SNAr) reaction, stable Meisenheimer complexes can sometimes be isolated and characterized. nih.govmdpi.com

The formation of a Meisenheimer complex from this compound would proceed as follows:

A nucleophile (Nu⁻) attacks one of the ring carbons.

The aromaticity of the ring is temporarily broken, and a negative charge develops.

This charge is delocalized across the ring and onto the nitro and cyano groups, forming the stable Meisenheimer intermediate.

This intermediate can then either revert to the starting materials or proceed to an SNAr product if a suitable leaving group (like the fluorine at C6) is present and is displaced.

Activation and Subsequent Substitution at the C5 Position

While the section title refers to substitution at the C5 position, the primary role of the C5-nitro group is to activate the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to itself. In this compound, the fluorine atom at the C6 position is para to the C3-nitrile group and ortho to the C5-nitro group. Both the nitro group and the ring nitrogen strongly activate this position, making the C6-fluorine an excellent leaving group.

Therefore, the most prominent reaction is the displacement of the fluoride (B91410) ion at C6 by a variety of nucleophiles. Direct substitution of the nitro group at C5 is less common and would require more forcing conditions, as the fluoride ion is a much better leaving group.

The general mechanism for SNAr at the C6 position involves two steps:

Addition: A nucleophile attacks the C6 carbon, which is highly electrophilic due to the influence of the adjacent ring nitrogen and the para-nitro group. This forms a negatively charged Meisenheimer-like intermediate.

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

This pathway allows for the introduction of a wide range of functional groups at the C6 position.

Table 2: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

Nucleophile (Nu⁻) Reagent Example Product
Alkoxide (RO⁻) Sodium Methoxide (NaOMe) 6-Methoxy-5-nitronicotinonitrile
Amine (R₂NH) Piperidine 6-(Piperidin-1-yl)-5-nitronicotinonitrile
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) 6-(Phenylthio)-5-nitronicotinonitrile

Transformations of the C3-Nitrile Group

Hydrolysis of the Nitrile to Carboxamide or Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxamide and, upon further hydrolysis, a carboxylic acid. chemistrysteps.comstackexchange.com The reaction proceeds in two main parts: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. The resulting intermediate tautomerizes to an amide. Under forcing conditions (e.g., prolonged heating), the amide is further hydrolyzed to the corresponding carboxylic acid (6-fluoro-5-nitronicotinic acid) and an ammonium salt. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide ion attacks the electrophilic carbon of the nitrile. The intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com Stopping the reaction at the amide stage (6-fluoro-5-nitronicotinamide) can be challenging, as the conditions required for nitrile hydrolysis often lead to the subsequent hydrolysis of the amide to a carboxylate salt. chemistrysteps.comyoutube.com Acidification of the carboxylate salt in a final workup step yields the free carboxylic acid.

Table 3: Conditions for Nitrile Group Hydrolysis

Reaction Reagents & Conditions Intermediate Product Final Product
Acid Hydrolysis Concentrated H₂SO₄, H₂O, Heat 6-Fluoro-5-nitronicotinamide 6-Fluoro-5-nitronicotinic acid
Base Hydrolysis Aqueous NaOH, H₂O, Heat 6-Fluoro-5-nitronicotinamide Sodium 6-fluoro-5-nitronicotinate

Cycloaddition Reactions Involving the Nitrile Group (e.g., Tetrazole Formation)

Nitriles are valuable substrates for cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often considered a "click" reaction, is a highly efficient way to synthesize 5-substituted-1H-tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

The reaction involves treating the nitrile with an azide source, typically sodium azide (NaN₃). The reaction often requires a catalyst to proceed at a reasonable rate. Common catalysts include zinc salts (e.g., ZnCl₂) or ammonium salts (e.g., NH₄Cl). The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures.

For this compound, this reaction would yield 5-(6-fluoro-5-nitropyridin-3-yl)-1H-tetrazole. The mechanism involves the activation of the nitrile by the catalyst, followed by the cycloaddition of the azide ion.

Table 5: Typical Conditions for Tetrazole Formation

Reactants Reagents & Conditions Product
This compound, Sodium Azide Ammonium Chloride (NH₄Cl), DMF, 100-120 °C 5-(6-Fluoro-5-nitropyridin-3-yl)-1H-tetrazole
This compound, Sodium Azide Zinc Chloride (ZnCl₂), H₂O/Isopropanol, Reflux 5-(6-Fluoro-5-nitropyridin-3-yl)-1H-tetrazole

Pinner Reaction and Related Imidate Formation

The Pinner reaction is a classic method for converting nitriles into imino esters (also known as imidates) through treatment with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride. The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon of the cyano group toward nucleophilic attack by the alcohol. The resulting product is an imidate salt, often called a Pinner salt, which can be subsequently hydrolyzed to form an ester or treated with ammonia to yield an amidine.

For this compound, the electron-withdrawing nature of the nitro group and the fluorine atom is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating the initial nucleophilic attack by an alcohol. However, the strong electron-withdrawing character of the pyridine ring system, compounded by the nitro and fluoro substituents, significantly reduces the basicity of the nitrile nitrogen. This diminished basicity can make the initial, requisite protonation step more challenging under standard Pinner reaction conditions.

Table 1: Generalized Pinner Reaction Scheme

Reactant Reagents Intermediate Product Potential Final Product (after hydrolysis)

Due to the electronic profile of the substrate, alternative methods for imidate formation, such as those employing base catalysis, might be considered. In a basic medium, an alkoxide would attack the electron-poor nitrile carbon directly, bypassing the need for acid-catalyzed activation.

Reactivity of the Pyridine Ring System and Diversification Strategies

The pyridine ring of this compound is highly electron-deficient. This is a consequence of the cumulative electron-withdrawing effects of the ring nitrogen atom, the nitro group, and the cyano group. This electronic characteristic is the primary determinant of the ring's reactivity, making it susceptible to nucleophilic aromatic substitution while being highly deactivated toward electrophilic attack.

Metal-Catalyzed Cross-Coupling Reactions on Derivatives of this compound

The fluorine atom at the C-6 position of this compound is an excellent leaving group for nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the para-nitro group and the ring nitrogen, which stabilize the intermediate Meisenheimer complex. This inherent reactivity makes the C-6 position a prime site for diversification using metal-catalyzed cross-coupling reactions. kubikat.org While the C-F bond is strong, its activation is feasible in such an electron-poor system, often with nickel or palladium catalysts. ccspublishing.org.cn

More commonly, the fluoro group is first displaced by a more conventional coupling partner, such as chlorine or bromine, to facilitate standard cross-coupling protocols like the Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig reactions. For instance, the corresponding 6-chloro-5-nitronicotinonitrile derivative serves as a versatile substrate for introducing a wide array of aryl, heteroaryl, alkyl, or amino groups.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate. A derivative like 6-chloro-5-nitronicotinonitrile would readily participate in such reactions.

Table 2: Representative Suzuki-Miyaura Reaction on a Derivative

Substrate Coupling Partner Catalyst / Ligand Base Solvent Product
6-Chloro-5-nitronicotinonitrile Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 5-Nitro-6-phenylnicotinonitrile

The nitro group itself can also be used as a coupling partner in some transition metal-catalyzed reactions, offering an alternative to the halide for C-C, C-O, or C-S bond formation, though this is a more specialized application. ccspublishing.org.cn

Electrophilic Aromatic Substitution (if applicable for derivatives)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic systems. The pyridine ring in this compound is exceptionally electron-deficient, making it highly deactivated towards electrophilic attack. The pyridine nitrogen acts as a powerful electron-withdrawing group via induction and resonance (when protonated or complexed with a Lewis acid). This effect is strongly amplified by the potent nitro (-NO₂) and cyano (-CN) groups.

Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are not considered viable for this compound or its simple derivatives. Any attempt to perform such a reaction under typical acidic conditions would likely result in protonation of the pyridine nitrogen, further deactivating the ring and potentially leading to decomposition rather than substitution.

N-Alkylation and N-Oxidation of the Pyridine Nitrogen

The nucleophilicity of the nitrogen atom in a pyridine ring is crucial for reactions like N-alkylation and N-oxidation. In this compound, the lone pair of electrons on the pyridine nitrogen is significantly delocalized and withdrawn by the attached nitro and cyano substituents. This severe reduction in electron density makes the nitrogen atom very weakly basic and nucleophilic.

N-Alkylation: Direct alkylation of the pyridine nitrogen using standard alkylating agents (e.g., alkyl halides) is expected to be extremely difficult. nih.gov The low nucleophilicity of the nitrogen would require harsh reaction conditions, which could lead to side reactions or decomposition. More potent alkylating agents like trimethyloxonium tetrafluoroborate might be required, but success is not guaranteed.

N-Oxidation: The formation of a pyridine N-oxide involves the reaction of the pyridine with a strong oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. researchgate.netnih.gov While this is a common transformation for many pyridines, the electron-deficient nature of this compound again presents a significant challenge. The reaction rate would be very slow, and powerful oxidizing conditions would be necessary. The resulting N-oxide, if formed, would be a valuable intermediate, as the N-oxide group can influence the regioselectivity of subsequent substitution reactions.

Mechanistic Investigations of Reactions Involving 6 Fluoro 5 Nitronicotinonitrile

Elucidation of SNAr Reaction Mechanisms at C6

The C6 position of 6-fluoro-5-nitronicotinonitrile is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the strong electron-withdrawing effects of the adjacent nitro group and the nitrile group, which stabilize the negatively charged intermediate formed during the reaction. The fluorine atom at this position serves as an excellent leaving group.

Kinetic studies are fundamental to understanding the mechanism of SNAr reactions. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex as a reaction intermediate. strath.ac.uk The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

The general mechanism can be depicted as follows:

Addition of the nucleophile: The nucleophile attacks the electron-deficient C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. This step is usually the rate-determining step of the reaction. masterorganicchemistry.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the fluoride (B91410) ion.

The rate law for this two-step process is often found to be second order, being first order with respect to both the substrate and the nucleophile.

The rate and selectivity of SNAr reactions at the C6 position are significantly influenced by the substituents on the nucleophile and any additional substituents on the aromatic ring. Electron-withdrawing groups on the pyridine (B92270) ring, such as the nitro and nitrile groups in this compound, activate the ring towards nucleophilic attack. masterorganicchemistry.com The positioning of these groups ortho and para to the leaving group is crucial for stabilizing the Meisenheimer intermediate through resonance. strath.ac.ukmasterorganicchemistry.com

The table below illustrates the effect of different nucleophiles on the hypothetical relative rate of substitution at the C6 position.

NucleophileStructureExpected Relative Rate
MethoxideCH₃O⁻Moderate
AnilineC₆H₅NH₂Slow
ThiophenoxideC₆H₅S⁻Fast
AzideN₃⁻Moderate to Fast

This table is illustrative and actual rates would depend on specific reaction conditions.

Mechanistic Insights into Nitro Group Transformations

The nitro group of this compound can undergo various transformations, most notably reduction. The mechanistic pathways for these reactions are of great interest for the synthesis of amino-substituted pyridines.

The reduction of the nitro group to an amino group is a multi-step process that can proceed through different intermediates depending on the reducing agent and reaction conditions. nih.gov Common reducing agents include metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). masterorganicchemistry.com

The general reduction pathway involves a six-electron change and can be summarized as follows nih.gov:

Nitro to Nitroso: The nitro group (NO₂) is first reduced to a nitroso group (NO).

Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamino group (NHOH).

Hydroxylamine to Amine: Finally, the hydroxylamino group is reduced to the primary amine (NH₂).

The table below outlines common reducing systems and the typical intermediates formed.

Reducing SystemKey Intermediates
Fe, Sn, or Zn in acidNitroso, Hydroxylamine
Catalytic Hydrogenation (e.g., H₂/Pd)Nitroso, Hydroxylamine
Sodium Dithionite (Na₂S₂O₄)Sulfinic acid adducts

It is important to note that under certain conditions, intermediate products can react with each other, leading to the formation of dimeric species like azoxy, azo, and hydrazo compounds. researchgate.net

While reduction is the most common reaction, the nitro group can also participate in elimination and rearrangement reactions, although these are less frequently observed for this specific compound. In related nitroaromatic systems, intramolecular rearrangements have been noted, sometimes leading to the formation of new heterocyclic rings. nih.govresearchgate.net For instance, the Bamberger rearrangement involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols. While not a direct reaction of the nitro group itself, it is a potential subsequent reaction of one of its reduction intermediates.

Mechanistic Pathways of Nitrile Group Reactivity

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. nih.gov The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The hydrolysis of nitriles to carboxylic acids is a common transformation that can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon, forming an intermediate that, after protonation, gives an imidic acid which tautomerizes to an amide. The amide is then hydrolyzed to the carboxylate salt. chemistrysteps.com

Reduction of the nitrile group typically yields a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion which is further reduced to the amine. libretexts.orgchemistrysteps.com

The table below summarizes the reactivity of the nitrile group with different reagents.

ReagentProduct Functional Group
H₃O⁺, heatCarboxylic Acid
NaOH, H₂O, heatCarboxylate Salt
LiAlH₄, then H₂OPrimary Amine
Grignard Reagent (RMgX), then H₃O⁺Ketone
DIBAL-H, then H₂OAldehyde

Investigation of Hydrolysis and Reduction Mechanisms

Detailed mechanistic studies specifically investigating the hydrolysis and reduction of this compound are not extensively documented in publicly available scientific literature. However, the general principles of hydrolysis and reduction of related organic compounds can provide a foundational understanding.

Hydrolysis: The hydrolysis of nitriles can proceed under acidic or basic conditions. youtube.com In an acidic medium, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. youtube.com This is followed by a series of proton transfer and tautomerization steps to yield a carboxylic acid. Conversely, under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation of the resulting intermediate leads to the formation of a carboxamide, which can be further hydrolyzed to a carboxylate salt. The presence of a fluorine atom and a nitro group on the pyridine ring of this compound would significantly influence its electronic properties and, consequently, its reactivity towards hydrolysis. The electron-withdrawing nature of these substituents would enhance the electrophilicity of the nitrile carbon, potentially accelerating the rate of hydrolysis.

Reduction: The reduction of a nitro group can be achieved through various reagents and mechanisms. For instance, the Wolff-Kishner reduction is a common method for converting a carbonyl group to a methylene (B1212753) group under basic conditions, a process that involves the formation of a hydrazone intermediate and the evolution of nitrogen gas. youtube.com While not directly applicable to a nitro group, other reduction methods involving catalytic hydrogenation or metal hydrides are typically employed for the conversion of nitro compounds to amines. The specific conditions and mechanistic pathway for the reduction of the nitro group in this compound would depend on the chosen reducing agent and reaction conditions.

Further empirical and computational studies are required to elucidate the precise mechanisms of hydrolysis and reduction for this compound.

Mechanistic Studies of Cycloaddition Reactions

Specific mechanistic studies on the participation of this compound in cycloaddition reactions are not well-documented in the current body of scientific literature. Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.orglibretexts.org These reactions are characterized by the concerted or stepwise formation of two new sigma bonds from two π-electron systems. libretexts.org

Common types of cycloaddition reactions include the Diels-Alder reaction ([4+2] cycloaddition) and 1,3-dipolar cycloadditions. libretexts.org The feasibility and mechanism of a cycloaddition reaction are governed by the electronic and steric properties of the reacting partners. The electron-deficient nature of the π-system in this compound, due to the presence of the nitro and cyano groups, suggests it could potentially act as a dienophile or a dipolarophile in such reactions.

For instance, in a hypothetical Diels-Alder reaction, this compound would react with a diene. The regioselectivity and stereoselectivity of such a reaction would be influenced by the orbital overlap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the nicotinonitrile derivative. Theoretical calculations could provide valuable insights into the transition state geometries and activation energies for such cycloaddition reactions involving this compound. However, without specific experimental data, any discussion on its behavior in cycloaddition reactions remains speculative.

Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) Mechanism in Nicotinonitrile Formation

A noteworthy mechanistic concept relevant to the synthesis of nicotinonitrile derivatives is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO). This mechanism has been proposed for the formation of various substituted nicotinonitriles and related heterocyclic compounds. The anomeric effect describes the stereoelectronic preference for a heteroatom's lone pair to be anti-periplanar to a C-X bond (where X is an electronegative atom or group). The vinylogous anomeric effect extends this concept across a double bond.

The CVABO mechanism is a key step in certain multi-component reactions that lead to the formation of nicotinonitrile scaffolds. This process facilitates the oxidation of an intermediate without the need for an external oxidizing agent. It involves an intramolecular hydrogen transfer and subsequent tautomerization, leading to the aromatization of the pyridine ring. This mechanism has been cited in the synthesis of various nicotinonitrile and picolinate (B1231196) derivatives.

Computational and Experimental Mechanistic Correlation Studies

There is a lack of specific published studies that provide a direct correlation between computational and experimental findings for the reaction mechanisms of this compound. Such studies are invaluable for gaining a deep understanding of reaction pathways, transition states, and the factors that control reactivity and selectivity.

Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to model reaction profiles, calculate activation barriers, and predict the structures of intermediates and transition states. These theoretical predictions can then be validated and refined through experimental studies, for example, by using kinetic measurements, isotopic labeling, and spectroscopic analysis to identify intermediates. The synergy between computational and experimental approaches provides a powerful strategy for elucidating complex reaction mechanisms. While this approach has been applied to various organic reactions, its specific application to this compound remains an area for future research.

Theoretical and Computational Chemistry Studies on 6 Fluoro 5 Nitronicotinonitrile

Electronic Structure Analysis of 6-Fluoro-5-nitronicotinonitrile

The electronic structure of a molecule is fundamental to its chemical behavior. Computational chemistry offers a suite of tools to probe the electronic environment of this compound with high precision.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

These calculations would also yield crucial energetic information, such as the molecule's total energy, enthalpy, and Gibbs free energy of formation. This data is essential for assessing the thermodynamic stability of the compound. While specific data for this compound is not presently published, a hypothetical data table for its optimized geometric parameters would resemble the following:

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterBond/AngleCalculated Value
Bond LengthC2-C3Value in Å
C3-C4Value in Å
C4-C5Value in Å
C5-C6Value in Å
C6-N1Value in Å
N1-C2Value in Å
C5-N(O2)Value in Å
C6-FValue in Å
C3-C≡NValue in Å
Bond AngleN1-C2-C3Value in Degrees
C2-C3-C4Value in Degrees
C3-C4-C5Value in Degrees
C4-C5-C6Value in Degrees
C5-C6-N1Value in Degrees
C6-N1-C2Value in Degrees
Dihedral AngleF-C6-C5-N(O2)Value in Degrees

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. researchgate.netwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.netyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and global softness can be calculated to quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

ParameterValue (in eV or other appropriate units)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Gap (ΔE)Calculated Value
Electronegativity (χ)Calculated Value
Chemical Hardness (η)Calculated Value
Global Softness (S)Calculated Value

Note: The values in this table are placeholders and would need to be determined through actual FMO analysis.

Electrostatic Potential Surface (EPS) Analysis for Nucleophilic/Electrophilic Sites

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. youtube.comdntb.gov.ua It is an invaluable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dntb.gov.ua

For this compound, an EPS analysis would reveal regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue). The negative regions, likely concentrated around the nitrogen atom of the nitrile group and the oxygen atoms of the nitro group, would indicate sites susceptible to electrophilic attack. Conversely, the positive regions, likely found near the hydrogen atoms and the carbon atom attached to the fluorine, would indicate sites prone to nucleophilic attack. This information is critical for predicting how the molecule will interact with other reagents.

Computational Prediction of Reactivity and Regioselectivity

Beyond understanding the static properties of this compound, computational chemistry can be used to model its behavior in chemical reactions, providing insights into reaction mechanisms and predicting the formation of specific products.

Modeling of SNAr Reaction Pathways and Transition States

The pyridine (B92270) ring in this compound, particularly with the presence of electron-withdrawing nitro and fluoro groups, is activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. Computational modeling can elucidate the detailed mechanism of such reactions.

By simulating the approach of a nucleophile to the aromatic ring, chemists can map out the potential energy surface of the reaction. This allows for the identification of key structures along the reaction pathway, including the reactants, any intermediates (such as a Meisenheimer complex), transition states, and the final products. The calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed, is a critical outcome of this modeling. This information helps in predicting the feasibility and rate of the SNAr reaction at different positions on the ring, thus explaining the regioselectivity of the substitution.

Computational Studies of Nitro and Nitrile Group Transformations

The nitro (NO₂) and nitrile (C≡N) functional groups on the this compound scaffold are hubs of chemical reactivity and can be transformed into a variety of other functional groups. The nitro group, being strongly electron-withdrawing, can undergo reduction to form nitroso, hydroxylamino, or amino groups, which can dramatically alter the electronic properties and biological activity of the molecule. ufla.br

Computational studies can model these transformation pathways. For instance, the mechanism of nitro group reduction can be investigated by calculating the energetics of each step, including the initial electron transfer and subsequent protonation steps. Similarly, the hydrolysis of the nitrile group to a carboxylic acid or its reduction to an amine can be computationally modeled to understand the reaction conditions required and the stability of any intermediates. These studies are vital for guiding the synthetic modification of this compound to create new derivatives with desired properties.

Spectroscopic Parameter Prediction and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially for novel or difficult-to-synthesize compounds.

In-silico Prediction of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F, ¹⁵N) and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational structural elucidation. For a molecule such as this compound, density functional theory (DFT) methods would be the primary choice for calculating the chemical shifts of its constituent nuclei, including ¹H, ¹³C, ¹⁹F, and ¹⁵N.

Typically, the geometry of the molecule is first optimized using a selected DFT functional and basis set. Subsequently, the NMR shielding tensors are calculated, from which the chemical shifts are derived, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The choice of functional and basis set is critical for accuracy, and various options are available, each with its own strengths and computational cost.

Table 1: Hypothetical In-silico NMR Chemical Shift Predictions for this compound

AtomPredicted Chemical Shift (ppm)
¹HData not available
¹³CData not available
¹⁹FData not available
¹⁵NData not available

Similarly, spin-spin coupling constants, which provide information about the connectivity and dihedral angles within the molecule, can also be computed. These calculations are generally more computationally demanding than chemical shift predictions.

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational methods, again primarily DFT, are routinely used to predict these vibrational frequencies.

The process involves optimizing the molecular geometry to a stationary point on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. These predicted frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Activity
C≡N stretchData not availableData not available
NO₂ symmetric stretchData not availableData not available
NO₂ asymmetric stretchData not availableData not available
C-F stretchData not availableData not available
Aromatic ring modesData not availableData not available

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

For this compound, an MD simulation would involve placing the molecule in a simulation box, often with a chosen solvent, and then solving Newton's equations of motion for all atoms in the system. This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding how the solvent affects the molecule's structure and properties. By analyzing the radial distribution functions and other statistical measures, one can gain insights into the solvation shell and specific solute-solvent interactions. This information is vital for accurately predicting properties in solution.

Advanced Quantum Chemical Methodologies Applied to this compound Systems

Beyond standard DFT methods, a range of more advanced quantum chemical methodologies could be applied to gain deeper insights into the electronic structure and properties of this compound. These methods, while computationally more expensive, can provide higher accuracy, especially for systems with complex electronic features.

Examples of such methods include:

Coupled Cluster (CC) theory: Often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies and molecular properties.

Multi-reference methods: Necessary for describing molecules with significant static correlation, such as those with multiple low-lying electronic states or during bond-breaking processes.

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach where the chemically active part of a large system (e.g., the this compound molecule) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent or a protein binding site) is described with a more computationally efficient molecular mechanics force field.

The application of these advanced methods would provide a more nuanced understanding of the electronic behavior of this compound, including its excited states, reactivity, and non-covalent interactions. However, at present, no such studies have been published for this specific compound.

Advanced Spectroscopic and Crystallographic Analyses in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 6-fluoro-5-nitronicotinonitrile derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom in a molecule.

The analysis of one-dimensional NMR spectra is the first step in the structural elucidation of novel derivatives of this compound.

¹H NMR: The proton NMR spectrum of a derivative of this compound is expected to be relatively simple due to the limited number of protons on the pyridine (B92270) ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, as well as the electronegativity of the fluorine atom. For instance, in related fluoronitropyridine compounds, protons on the ring typically resonate at downfield chemical shifts. cdnsciencepub.com In a hypothetical derivative where a substituent has replaced the fluorine, the remaining protons on the nicotinonitrile core would exhibit characteristic shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule. The carbon atoms of the pyridine ring in this compound derivatives are expected to show distinct chemical shifts due to the varied electronic environments created by the substituents. The carbon atom attached to the fluorine (C-6) would exhibit a large one-bond C-F coupling constant. The carbons adjacent to the nitro group (C-5) and the cyano group (C-3) would also have characteristic chemical shifts. For example, in related nicotinonitrile derivatives, the cyano carbon appears in the 115-120 ppm range. chem-soc.si

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom in this compound derivatives is sensitive to its electronic environment. The presence of the ortho-nitro group would likely cause a downfield shift compared to unsubstituted fluoropyridine.

¹⁵N NMR: Nitrogen-15 NMR, although less commonly used due to lower sensitivity, can provide valuable information about the nitrogen atoms in the pyridine ring, the nitro group, and the nitrile group. The chemical shifts of these nitrogen atoms would be indicative of their hybridization and chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for a Hypothetical 6-Substituted-5-nitronicotinonitrile Derivative

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
H-28.5 - 9.0150 - 155³J(H-2, H-4) ≈ 2-3
H-47.8 - 8.2125 - 130³J(H-4, H-2) ≈ 2-3
C-2-150 - 155-
C-3-110 - 115-
C-4-125 - 130-
C-5-145 - 150-
C-6-155 - 160 (if F is present, large ¹J(C-F))-
CN-115 - 120-

Note: These are predicted values based on general principles and data for related compounds. Actual values may vary.

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. In a derivative of this compound, this would help to confirm the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This is crucial for assigning the carbon resonances in the ¹³C NMR spectrum based on the assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of derivatives, for instance, the relative orientation of substituents in a complex derivative.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the parent ion of a this compound derivative, as different combinations of atoms will have slightly different exact masses. This is a definitive method for confirming the identity of a newly synthesized compound.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure. For a this compound derivative, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂), the cyano group (CN), or the fluorine atom. The stability of the resulting fragment ions would dictate the observed fragmentation pattern.

Table 2: Predicted Fragmentation Ions in the Mass Spectrum of this compound

m/zProposed FragmentPlausible Neutral Loss
[M]⁺Molecular Ion-
[M - NO₂]⁺Fluoronicotinonitrile radical cationNO₂
[M - CN]⁺Fluoronitropyridine radical cationCN
[M - F]⁺Nitronicotinonitrile radical cationF

Note: These are predicted fragmentation patterns. The actual fragmentation will depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

In the context of this compound and its derivatives, IR and Raman spectra would show characteristic absorption bands for the key functional groups:

C≡N stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group. chem-soc.si

NO₂ stretches: Asymmetric and symmetric stretching vibrations of the nitro group would appear as strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. nist.gov

C-F stretch: A strong absorption band for the carbon-fluorine stretch is expected in the range of 1000-1400 cm⁻¹.

Aromatic C=C and C=N stretches: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz

These spectroscopic techniques are also invaluable for monitoring the progress of reactions. For example, the disappearance of the C-F stretching band and the appearance of a new band corresponding to a different functional group would indicate a successful substitution reaction at the 6-position.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
C≡N stretch2220-2240Medium
Asymmetric NO₂ stretch1520-1560Strong
Symmetric NO₂ stretch1345-1385Strong
Aromatic C=C/C=N stretch1400-1600Medium-Strong
C-F stretch1000-1400Strong

X-ray Crystallography of this compound Derivatives and Key Intermediates

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. rigaku.com This technique is crucial for the unambiguous confirmation of molecular identity, especially for novel compounds or when unexpected reaction products are formed. nih.gov

Single crystal X-ray diffraction (SC-XRD) is a powerful technique used to determine the precise arrangement of atoms within a crystal, providing accurate measurements of bond lengths, bond angles, and torsion angles. rigaku.com This information is fundamental for establishing the absolute configuration and the preferred molecular conformation of this compound derivatives and their synthetic intermediates.

The presence of bulky substituents or chiral centers in derivatives can lead to specific spatial arrangements of the molecule. For instance, in related heterocyclic compounds, the presence of bulky groups can cause significant rotation of different parts of the molecule relative to each other. nih.gov The conformation adopted in the crystalline state is often the most thermodynamically stable one under the crystallization conditions.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.58
b (Å)13.03
c (Å)18.34
α (°)90
β (°)95.2
γ (°)90
Volume (ų)1805.6
Z4
R-factor0.045

Note: This data is hypothetical and serves to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.in These interactions, although weaker than covalent bonds, are critical in determining the physical properties of the solid, such as melting point, solubility, and stability.

In the context of this compound derivatives, several types of intermolecular interactions are expected to play a significant role:

Hydrogen Bonds: While the parent molecule lacks classical hydrogen bond donors, derivatives can be designed to include them. In related nitrogen-containing heterocyclic compounds, N···H interactions are often the main driving force for crystal assembly. nih.gov Weak C—H···O and C—H···N hydrogen bonds are also commonly observed and contribute to the stability of the crystal lattice. nih.gov

π-π Stacking: The aromatic pyridine ring in this compound and its derivatives makes them susceptible to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant factor in the packing of many aromatic compounds. nih.gov

Halogen Bonding: The fluorine atom in the 6-position can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species.

The analysis of these interactions, often aided by computational tools like Hirshfeld surface analysis, provides a detailed understanding of the supramolecular architecture. nih.govrsc.org This knowledge is invaluable for crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. ias.ac.inmdpi.com

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are fundamental in synthetic chemistry for monitoring the progress of reactions, separating complex mixtures, and assessing the purity of the final products. researchgate.net For a compound like this compound and its derivatives, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly relevant.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.net In the synthesis of this compound derivatives, HPLC is an indispensable tool for:

Reaction Monitoring: By taking small aliquots from a reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Purity Assessment: HPLC provides a high-resolution separation of the desired product from any unreacted starting materials, byproducts, or other impurities. The area of the peak corresponding to the product relative to the total area of all peaks gives a quantitative measure of its purity.

Purification: Preparative HPLC can be used to isolate pure compounds from a reaction mixture. This is particularly useful for obtaining highly pure samples for further characterization or biological testing.

A typical HPLC method for the analysis of this compound derivatives would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. nih.gov

Table 2: Example HPLC Method Parameters for Analysis of a this compound Derivative

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Note: These are example parameters and would need to be optimized for a specific derivative.

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. slideshare.net It is particularly well-suited for the analysis of volatile and thermally stable compounds.

In the synthesis of this compound and its derivatives, GC-MS is primarily used for:

Identification of Volatile Byproducts: Many organic reactions produce low molecular weight byproducts that are volatile enough to be analyzed by GC-MS. The mass spectrum of each separated component provides a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries.

Analysis of Starting Material Purity: GC-MS can be used to check the purity of volatile starting materials and reagents.

Mechanistic Studies: By identifying intermediates and byproducts, GC-MS can provide valuable insights into the reaction mechanism. researchgate.net

For GC-MS analysis, a small amount of the sample is injected into the instrument, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass-to-charge ratios are measured.

Applications of 6 Fluoro 5 Nitronicotinonitrile As a Synthetic Building Block and Precursor

Synthesis of Novel Substituted Pyridine (B92270) Derivatives

The primary application of 6-fluoro-5-nitronicotinonitrile is as an electrophilic substrate for the introduction of various nucleophiles onto the pyridine ring. The carbon-fluorine bond is the most labile site for substitution, providing a straightforward route to a multitude of functionalized nicotinonitrile products.

Aminopyridine structures are prevalent in medicinal chemistry and materials science. This compound serves as an excellent starting point for the synthesis of 6-aminopyridine derivatives. The reaction proceeds via a nucleophilic aromatic substitution mechanism where an amine acts as the nucleophile, attacking the C6 position and displacing the fluoride (B91410) ion. libretexts.orgchemguide.co.uk This reaction is generally high-yielding and can be performed with a diverse range of primary and secondary amines.

The general transformation is as follows:

Image of the reaction of this compound with a generic amine (R1R2NH) to yield 6-(substituted amino)-5-nitronicotinonitrile and HF.

The reaction typically proceeds under mild conditions, often requiring a base to neutralize the hydrofluoric acid byproduct or using an excess of the reactant amine to serve as both nucleophile and base. chemguide.co.uk The resulting 6-amino-5-nitronicotinonitrile products are themselves versatile intermediates, as the nitro group can be subsequently reduced to an amino group, opening pathways to 2,3,5-substituted pyridines.

Table 1: Examples of Amines for the Synthesis of Aminopyridine Scaffolds

Amine Nucleophile Chemical Formula Resulting Scaffold
Ammonia NH₃ 6-Amino-5-nitronicotinonitrile
Ethylamine CH₃CH₂NH₂ 6-(Ethylamino)-5-nitronicotinonitrile
Diethylamine (CH₃CH₂)₂NH 6-(Diethylamino)-5-nitronicotinonitrile
Aniline C₆H₅NH₂ 6-(Phenylamino)-5-nitronicotinonitrile
Morpholine C₄H₉NO 6-Morpholino-5-nitronicotinonitrile

Following the same nucleophilic aromatic substitution principle, this compound readily reacts with oxygen- and sulfur-based nucleophiles to yield a variety of ether and thioether derivatives. These moieties are important for modulating the electronic and lipophilic properties of molecules in drug discovery.

Alkoxy- and Aryloxy-Pyridine Analogues: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻), typically generated by treating an alcohol or phenol (B47542) with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), leads to the formation of 6-alkoxy- or 6-aryloxy-5-nitronicotinonitriles. These reactions are efficient and provide access to a broad scope of pyridine ethers. researchgate.net

Thio-Pyridine Analogues: Similarly, treatment with thiolates (RS⁻) or thiophenoxides (ArS⁻) results in the displacement of the fluoride to form 6-alkylthio- or 6-arylthio-5-nitronicotinonitriles. These thioether products are particularly valuable as precursors for further transformations, such as oxidation to sulfoxides and sulfones, or as key intermediates in the construction of fused ring systems like thienopyridines. mdpi.com

Table 2: Synthesis of Ether and Thioether Derivatives

Nucleophile Source Reagent Example Resulting Product Class
Alcohol Methanol (CH₃OH) + Base 6-Methoxy-5-nitronicotinonitrile
Phenol Phenol (C₆H₅OH) + Base 6-Phenoxy-5-nitronicotinonitrile
Thiol Ethanethiol (CH₃CH₂SH) + Base 6-(Ethylthio)-5-nitronicotinonitrile

The reactivity of this compound is not limited to N, O, and S nucleophiles. A wide range of other nucleophiles can be employed to introduce diverse functional groups at the C6 position, further highlighting its role as a versatile synthetic building block. For instance, carbon nucleophiles such as enolates or organometallic reagents can potentially be used to form new carbon-carbon bonds, although these reactions may require more specific conditions to compete with the high reactivity towards heteroatom nucleophiles.

Furthermore, the products obtained from the initial substitution reactions contain both a nitro group and a cyano group. These functional groups can be further manipulated to create additional diversity:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH₂), which can then be diazotized or acylated, providing a handle for further functionalization.

Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) or an amide (-CONH₂), introducing new functionalities.

This multi-faceted reactivity allows for the generation of a large library of substituted pyridines from a single, readily accessible precursor. frontiersin.org

Construction of Complex Heterocyclic Systems Incorporating the Pyridine Core

Beyond simple substitution, this compound and its derivatives are key precursors for building more complex, multi-cyclic heterocyclic architectures. These fused systems are of great interest in materials science and as scaffolds for bioactive molecules.

Thienopyridines are a class of fused heterocycles known for their biological activity, notably as antiplatelet agents. nih.gov Derivatives of this compound can serve as starting points for the synthesis of thieno[2,3-b]pyridine (B153569) systems. A common synthetic strategy involves an initial substitution reaction followed by a cyclization step.

For example, a plausible route begins with the synthesis of 6-mercapto-5-nitronicotinonitrile via reaction with a sulfide (B99878) salt. The resulting thiopyridine can then undergo an annulation reaction. One established method is the Gewald reaction, where the pyridine-thiol is reacted with an α-halo ketone or ester, followed by base-catalyzed intramolecular cyclization to form the fused thiophene (B33073) ring.

Proposed Synthetic Route to a Thieno[2,3-b]pyridine Derivative:

Substitution: this compound reacts with sodium sulfide (Na₂S) to form the intermediate sodium 2-cyano-3-nitro-6-thiolate.

Alkylation: The thiolate reacts with an α-chloro ketone (e.g., chloroacetone) to form a thioether intermediate.

Cyclization: Intramolecular condensation, often promoted by a base, occurs between the active methylene (B1212753) group of the ketone and the cyano group, or via a mechanism involving the nitro group, to close the thiophene ring, yielding a substituted thieno[2,3-b]pyridine.

This strategy demonstrates how the initial functionalization of this compound paves the way for subsequent annulation reactions to build complex heterocyclic frameworks. nih.gov

Cycloaddition reactions, such as the Diels-Alder or various dipolar cycloadditions, are powerful tools for constructing cyclic and heterocyclic systems. libretexts.org While the electron-deficient π-system of the 6-substituted-5-nitronicotinonitrile ring could theoretically participate in cycloaddition reactions, this application is less documented than its use in SNAr chemistry.

The pyridine ring itself is generally a poor diene in [4+2] cycloadditions. However, it is conceivable that it could function as a dienophile, reacting with an electron-rich diene. The presence of two strong electron-withdrawing groups (-CN and -NO₂) would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine π-system, making it more susceptible to attack by the HOMO (Highest Occupied Molecular Orbital) of a diene in a [4+2] cycloaddition. rsc.org

Alternatively, the nitro group itself could potentially participate in [3+2] dipolar cycloadditions. Transformation of the nitro group into a nitrone or a nitrile oxide in situ could allow for reactions with dipolarophiles to form novel five-membered heterocyclic rings fused to the pyridine core. These potential applications represent an area for future exploration in expanding the synthetic utility of this versatile building block.

Role in Multi-Component Reactions (MCRs) for Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a cornerstone of modern synthetic chemistry for generating molecular diversity. rsc.orgnih.govnih.gov While direct and extensive literature on the use of this compound as a primary substrate in classical MCRs is still developing, its chemical properties make it an ideal candidate for such transformations. The electron-withdrawing effects of the nitro and cyano groups activate the pyridine ring, particularly the C-F bond, for nucleophilic attack.

One of the most powerful applications of related nicotinonitriles is in the Gewald reaction, a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. Although not a direct reaction of this compound itself, its derivatives are key. For instance, after converting the nitrile group to a methyl ketone, the resulting compound can react with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base to yield highly functionalized thiophene rings fused to the pyridine core.

Similarly, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can be envisaged for derivatives of this compound. If a second nitrile group is introduced into a side chain attached at the 6-position (after substitution of the fluorine), intramolecular cyclization can lead to the formation of fused pyridine systems, such as pyridopyridines.

The potential for this compound in MCRs is best illustrated by its suitability for one-pot syntheses that generate complex heterocyclic libraries. For example, a sequential MCR could involve an initial nucleophilic aromatic substitution (SNAr) at the 6-position, followed by a reaction involving the nitrile or a reduced nitro group, all within a single pot. This approach allows for the rapid assembly of molecules with significant structural complexity from simple starting materials.

Table 1: Potential Multi-Component Reactions and One-Pot Syntheses Involving this compound Derivatives

Reaction Type Reactants Resulting Scaffold Key Transformation
Gewald-type Reaction Derivative with α-methylene ketone, Active Methylene Nitrile, Sulfur, Base Thieno[2,3-b]pyridine Formation of a fused 2-aminothiophene ring
Thorpe-Ziegler Cyclization Derivative with a dinitrile side chain, Base Pyridopyridine Intramolecular cyclization of two nitrile groups
Hantzsch-type Dihydropyridine (B1217469) Synthesis Derivative (as Michael acceptor), Aldehyde, β-Ketoester, Ammonia source Fused Dihydropyridine Construction of a dihydropyridine ring

Precursor for Scaffold Diversification and Library Generation

The true power of this compound lies in its use as a versatile precursor for creating large libraries of diverse molecular scaffolds. The distinct reactivity of its three functional groups allows for controlled, sequential, or parallel chemical modifications.

The most common and powerful transformation is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. mdpi.comrsc.orgbeilstein-journals.org The strong electron-withdrawing nitro group para to the fluorine atom significantly facilitates this reaction, allowing a vast array of nucleophiles to be introduced at the 6-position under mild conditions. This includes O-nucleophiles (alcohols, phenols), N-nucleophiles (primary/secondary amines, azoles), and S-nucleophiles (thiols). This step alone can introduce a major point of diversity into the resulting molecule.

Following the SNAr reaction, the nitro group can be readily reduced to a primary amine (e.g., using H₂, Pd/C, or SnCl₂). This newly formed 5-amino group serves as a handle for a multitude of subsequent reactions. For example, condensation with 1,2-dicarbonyl compounds or their equivalents can generate fused heterocyclic systems like pyrazino[2,3-b]pyridines. Reaction with orthoesters followed by cyclization can yield imidazo[4,5-b]pyridines. nih.gov

The nitrile group offers a third site for diversification. It can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into a tetrazole ring using sodium azide, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

This multi-faceted reactivity allows for the generation of extensive chemical libraries from a single starting material, which is a highly efficient strategy in drug discovery and materials science. researchgate.net

Table 2: Scaffold Diversification Strategies from this compound

Step 1: Initial Reaction Reagent/Condition Intermediate Product Step 2: Subsequent Transformation Resulting Scaffold
SNAr R-NH₂ (Amine) 6-Amino-5-nitronicotinonitrile Reduction of NO₂ to NH₂ 5,6-Diaminonicotinonitrile
SNAr R-OH (Alcohol) 6-Alkoxy-5-nitronicotinonitrile Reduction of NO₂ to NH₂ 5-Amino-6-alkoxynicotinonitrile
SNAr R-SH (Thiol) 6-Thio-5-nitronicotinonitrile Reduction of NO₂ to NH₂ 5-Amino-6-thionicotinonitrile

Strategies for Further Functionalization and Derivatization of Reaction Products

Once a core scaffold has been synthesized from this compound, numerous strategies exist for the further functionalization and derivatization of the resulting products. This allows for the fine-tuning of physicochemical and biological properties.

Derivatives containing a 5-amino group (from the reduction of the nitro group) are particularly versatile. This amine can be readily acylated with a wide variety of acid chlorides or carboxylic acids to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are typically high-yielding and allow for the exploration of a large chemical space around the core scaffold.

If the nitrile group is retained in the product, it serves as another valuable handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This acid can then be coupled with a diverse library of amines or alcohols using standard peptide coupling reagents (like HATU or EDC) to generate a series of amides or esters, respectively. These modifications can significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule.

In cases where a halogen is retained or introduced (for example, if the initial SNAr is followed by a Sandmeyer reaction on the 5-amino group), this position becomes available for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the pyridine core. This dramatically increases the accessible molecular complexity.

Table 3: Common Derivatization Reactions for Products of this compound

Starting Functional Group Reaction Type Reagents Resulting Functional Group
5-Amino Acylation R-COCl, Base 5-Amido
5-Amino Sulfonylation R-SO₂Cl, Base 5-Sulfonamido
3-Nitrile Hydrolysis H₃O⁺ or OH⁻ 3-Carboxylic Acid
3-Carboxylic Acid Amide Coupling R-NH₂, Coupling Agent 3-Amido
3-Carboxylic Acid Esterification R-OH, Acid Catalyst 3-Ester

By employing these multi-stage strategies—scaffold generation followed by systematic derivatization—this compound stands out as a powerful and efficient starting material for creating novel and diverse chemical entities for a wide range of applications.

Table of Mentioned Compounds

Compound Name
This compound
Malononitrile
2-Aminothiophenes
Pyridopyridines
Dihydropyridine
Imidazo[4,5-b]pyridine
6-Amino-5-nitronicotinonitrile
5,6-Diaminonicotinonitrile
6-Alkoxy-5-nitronicotinonitrile
5-Amino-6-alkoxynicotinonitrile
6-Thio-5-nitronicotinonitrile
5-Amino-6-thionicotinonitrile
5-Amino-6-fluoronicotinonitrile
Pyrazino[2,3-b]pyridines

Future Research Directions and Unexplored Reactivity of 6 Fluoro 5 Nitronicotinonitrile

Exploration of Unconventional Reaction Pathways and Conditions

Future research could focus on exploring reaction pathways beyond traditional SNAr and nitro reduction. This includes investigating transition-metal-catalyzed cross-coupling reactions at the C-F bond, which are typically challenging but could open new avenues for C-C, C-N, and C-O bond formation. Furthermore, the use of unconventional reaction conditions, such as microwave irradiation, flow chemistry, or mechanochemistry, could lead to improved reaction efficiency, selectivity, and scalability.

Development of Stereoselective Transformations (if applicable to chiral derivatives)

While 6-fluoro-5-nitronicotinonitrile itself is achiral, its derivatives can be chiral. Future work could involve the development of stereoselective transformations of these derivatives. For example, asymmetric reduction of a ketone-containing substituent or the enantioselective introduction of a chiral side chain could be explored. This would be particularly relevant for the synthesis of chiral drugs and other bioactive molecules.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The well-defined reactivity of this compound makes it an ideal candidate for integration into automated synthesis platforms. High-throughput experimentation (HTE) could be employed to rapidly screen a large number of nucleophiles and reaction conditions for SNAr reactions, accelerating the discovery of new compounds with desired properties. This approach would be particularly valuable in the early stages of drug discovery and materials science research.

Investigation of Photochemical and Electrochemical Reactivity of the Compound

The photochemical and electrochemical properties of this compound are largely unexplored. Research in this area could uncover novel reactivity patterns. For instance, photochemical activation could lead to unique cycloaddition or rearrangement reactions. Similarly, electrochemical studies could reveal its redox properties and potential applications in electro-organic synthesis or as a component in electronic devices.

Challenges and Opportunities in this compound Chemistry

A key challenge in working with this compound is managing its high reactivity and potential for side reactions. However, this also presents an opportunity for the development of highly selective and efficient synthetic methods. The versatility of this building block, combined with the growing importance of fluorinated compounds, ensures that this compound will continue to be a valuable tool for synthetic chemists in both academic and industrial research.

Q & A

Q. Common Side Reactions :

  • Hydrolysis : The nitrile group may hydrolyze to carboxylic acid under acidic conditions. Use anhydrous solvents like acetonitrile or DMF to mitigate this .
  • Para-substitution interference : Steric hindrance from the fluorine atom can lead to incomplete nitration. Optimize stoichiometry of nitric acid/sulfuric acid mixtures .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

TechniqueParametersKey Observations
¹H/¹³C NMR DMSO-d₆, 400 MHz- Fluorine coupling splits peaks (e.g., C-F at ~160 ppm in ¹³C NMR).
- Nitro group deshields adjacent protons (δ ~8.5–9.0 ppm) .
FT-IR KBr pellet, 400–4000 cm⁻¹- Nitrile stretch: ~2230 cm⁻¹.
- NO₂ asymmetric stretch: ~1520 cm⁻¹ .
HPLC-UV C18 column, MeCN:H₂O (70:30)Retention time ~6.2 min (λ = 254 nm) .
Mass Spectrometry (EI-MS) m/z 167 [M]⁺Fragmentation pattern: Loss of NO₂ (m/z 121) and F (m/z 147) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices, identifying electrophilic centers. The nitro group at position 5 enhances electron withdrawal, directing nucleophiles to position 4 .
  • Solvent Effects : PCM models simulate solvent polarity’s impact on transition states. Polar aprotic solvents (e.g., DMSO) stabilize intermediates, accelerating SNAr .
  • Contradiction Analysis : Discrepancies between predicted and experimental regioselectivity may arise from steric effects. MD simulations can model steric hindrance from the fluorine substituent .

Advanced: What strategies resolve contradictions in reported reaction yields for fluorinated nicotinonitrile derivatives?

Methodological Answer:
Apply the PICOT framework :

| P (Population) | Fluorinated nicotinonitrile derivatives |
| I (Intervention) | Varying catalysts (e.g., Pd/C vs. CuI) |
| C (Comparison) | Solvent systems (DMF vs. THF) |
| O (Outcome) | Yield discrepancies (40% vs. 70%) |
| T (Time) | Reaction duration (12h vs. 24h) |

Q. Root Causes :

  • Catalyst Deactivation : Pd/C may adsorb nitro groups, reducing efficacy. Use CuI for nitro-tolerant conditions .
  • Solvent Basicity : DMF stabilizes intermediates better than THF in SNAr reactions .

Safety: What are the recommended handling and storage protocols to prevent degradation of this compound?

Methodological Answer:

  • Storage : Keep in amber vials under inert atmosphere (Ar/N₂) at room temperature. Avoid moisture to prevent hydrolysis .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
  • Spill Management : Neutralize with dry sand or alcohol-resistant foam. Evacuate area and ventilate .

Application: How does this compound serve as a building block in medicinal chemistry?

Methodological Answer:

  • Fluoroquinolone Synthesis : The nitrile and nitro groups enable coupling with piperazine derivatives. For example, reaction with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid yields broad-spectrum antibiotics .
  • Kinase Inhibitors : The fluorine atom enhances binding affinity to ATP pockets. Structural analogs show IC₅₀ values <100 nM in kinase assays .

Data Analysis: How should researchers address inconsistent spectroscopic data for fluorinated nitriles in literature?

Methodological Answer:

  • Meta-Analysis : Compare NMR shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) using databases like SciFinder.
  • Error Sources :
    • Deuterated Solvent Impurities : Residual protons in DMSO-d₆ may obscure peaks .
    • Dynamic Effects : Fluorine’s quadrupolar moment broadens peaks at high field strengths .

Experimental Design: What in silico tools can prioritize derivatives of this compound for biological testing?

Methodological Answer:

  • QSAR Models : Use MOE or Schrödinger to correlate substituent effects (e.g., Hammett σ constants) with bioactivity.
  • Docking Studies : AutoDock Vina predicts binding modes to targets like DNA gyrase. Prioritize derivatives with docking scores <-7.0 kcal/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.